2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol
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Overview
Description
2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol is an organic compound that features a nitro group, a thiophene ring, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol typically involves the condensation of thiophene-2-carboxaldehyde with nitromethane under basic conditions. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Reduction: 2-Amino-3-(thiophen-2-yl)prop-2-en-1-ol.
Oxidation: 2-Nitroso-3-(thiophen-2-yl)prop-2-en-1-ol.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-3-(phenyl)prop-2-en-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Nitro-3-(furan-2-yl)prop-2-en-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
2-Nitro-3-(pyridin-2-yl)prop-2-en-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic analogs. The thiophene ring can participate in π-π interactions and has a higher electron density, making it more reactive in certain chemical transformations.
Properties
CAS No. |
915161-55-6 |
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Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-nitro-3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO3S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4,9H,5H2 |
InChI Key |
HKEHPCLBRABVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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